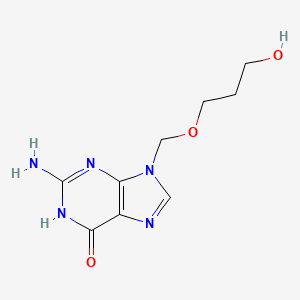

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one

Description

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one is a synthetic nucleoside analog that has garnered significant attention due to its potent antiviral properties. It is particularly effective against viruses in the herpes family, including cytomegalovirus and herpes simplex virus. This compound is structurally similar to guanine, one of the four main nucleobases found in DNA and RNA, which allows it to interfere with viral DNA replication.

Properties

CAS No. |

59278-13-6 |

|---|---|

Molecular Formula |

C9H13N5O3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-amino-9-(3-hydroxypropoxymethyl)-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-4-14(7)5-17-3-1-2-15/h4,15H,1-3,5H2,(H3,10,12,13,16) |

InChI Key |

YZPZJYIBJTVVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1COCCCO)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one typically involves the reaction of guanine with 3-chloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the guanine molecule, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or dimethylformamide, and the product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as sodium iodide or ammonia can be used for substitution reactions.

Major Products Formed:

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives of this compound

Scientific Research Applications

2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: The compound is used to study the mechanisms of viral replication and the development of antiviral drugs.

Medicine: It is a key component in the development of antiviral therapies, particularly for treating infections caused by herpesviruses.

Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development .

Mechanism of Action

The primary mechanism of action of 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition is primarily due to the formation of this compound triphosphate, which competes with deoxyguanosine triphosphate for incorporation into the viral DNA. The compound selectively inhibits viral DNA polymerase, with minimal effects on host cellular DNA polymerases .

Comparison with Similar Compounds

Acyclovir: Another nucleoside analog with potent antiviral activity against herpesviruses.

Ganciclovir: Similar to 2-Amino-9-((3-hydroxypropoxy)methyl)-1H-purin-6(9H)-one, it is used to treat cytomegalovirus infections.

Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.

Uniqueness: this compound is unique in its ability to inhibit a broad spectrum of herpesviruses with high potency. Unlike acyclovir, which primarily targets herpes simplex virus, this compound is effective against a wider range of viruses, including cytomegalovirus. Additionally, its mechanism of action involves selective inhibition of viral DNA polymerase, making it a valuable tool in antiviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.